molecular formula C17H12BrN3 B5325648 (Z)-3-(2-bromophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

(Z)-3-(2-bromophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B5325648
M. Wt: 338.2 g/mol
InChI Key: HKLMDPYVPPYVPE-LCYFTJDESA-N
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Description

(Z)-3-(2-bromophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is an organic compound that features a benzimidazole ring, a bromophenyl group, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

(Z)-3-(2-bromophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3/c1-11-6-7-15-16(8-11)21-17(20-15)13(10-19)9-12-4-2-3-5-14(12)18/h2-9H,1H3,(H,20,21)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLMDPYVPPYVPE-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=CC=C3Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=CC=C3Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-bromophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves the following steps:

    Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Formation of the Nitrile Group: This can be achieved by reacting the appropriate aldehyde with a cyanide source in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially affecting the benzimidazole ring or the phenyl group.

    Reduction: Reduction reactions might target the nitrile group, converting it to an amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzimidazole ring or phenyl group.

    Reduction: The major product could be the corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

Compounds with benzimidazole rings are often studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

Industry

Possible uses in the development of new materials or as intermediates in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological activity being studied. Generally, benzimidazole derivatives can interact with various molecular targets, including enzymes and receptors, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Bromophenyl Compounds: Compounds like bromophenylacetic acid, which have various applications in organic synthesis.

Uniqueness

The unique combination of the benzimidazole ring, bromophenyl group, and nitrile group in (Z)-3-(2-bromophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile may confer unique biological activities or chemical reactivity not seen in other compounds.

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